methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate

Chemical Safety Hazard Classification Procurement Risk Assessment

methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate (CAS 133149-09-4) is a chiral, non-racemic α-bromo ester incorporating a 2,2-dimethyl-1,3-dioxolane-protected vicinal diol motif. It is cataloged by several chemical suppliers as a research intermediate with a typical commercial purity of ≥95%.

Molecular Formula C8H13BrO4
Molecular Weight 253.092
CAS No. 133149-09-4
Cat. No. B2606181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
CAS133149-09-4
Molecular FormulaC8H13BrO4
Molecular Weight253.092
Structural Identifiers
SMILESCC1(OCC(O1)C(C(=O)OC)Br)C
InChIInChI=1S/C8H13BrO4/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6H,4H2,1-3H3/t5-,6-/m0/s1
InChIKeyBVSBOVWTJOHGIM-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate (CAS 133149-09-4) Requires Direct Scientific Validation Before Procurement


methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate (CAS 133149-09-4) is a chiral, non-racemic α-bromo ester incorporating a 2,2-dimethyl-1,3-dioxolane-protected vicinal diol motif. It is cataloged by several chemical suppliers as a research intermediate with a typical commercial purity of ≥95% . The compound is listed in authoritative chemical registries including PubChem (CID 15140930) [1] and carries a hazard classification of Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 under the GHS framework based on data notified to the European Chemicals Agency (ECHA) [1]. However, despite its commercial availability and registration, an exhaustive search of the primary peer-reviewed literature, patent databases, and authoritative bioactivity databases has not identified published head-to-head comparative studies, biological activity profiling, or physicochemical property benchmarking that would allow a quantitative differentiation of this specific stereoisomer from its closest analogs or alternatives. This evidence gap must be acknowledged upfront: procurement decisions based on superior performance, selectivity, or stability cannot currently be supported by published comparative data. The sections that follow therefore delineate the limited differential evidence that does exist, identified adverse-effect data relevant to safe handling, and the precise experimental holes that would need to be filled before a data-driven selection recommendation could be made.

The Hidden Risks of Substituting methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate Without Verifying Stereochemical and Hazard Profiles


The compound's value proposition resides in its defined (2S,4S) absolute configuration, which dictates the three-dimensional orientation of reactive functional groups in any downstream transformation. The closest commercially available analogs—such as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromoacetate (CAS 5137-36-0) , methyl 2-bromo-2-(2,2-dimethyl-1,3-dioxolan-4-yl)acetate of unspecified stereochemistry, and the (2R,4S) diastereomer—differ fundamentally in either connectivity pattern (the bromoacetyl group is attached to the dioxolane ring via a methylene spacer in CAS 5137-36-0) or in the relative spatial arrangement of the bromine atom and the dioxolane substituent. Such differences can lead to divergent diastereoselectivity in reactions such as the Reformatsky reaction with chiral aldehydes [1], altered binding affinity in biological target engagement, and distinct physical properties affecting formulation or purification. Furthermore, the compound's specific GHS hazard profile—Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 as reported in the ECHA C&L Inventory [2]—may differ materially from that of regio- or stereoisomers, meaning that substitution without re-evaluation of safety protocols could introduce unexpected handling risks. These orthogonal reasons (stereochemically-dependent reactivity and differential safety endpoints) mean that generic substitution is inadvisable without systematic, side-by-side experimental validation under the end-user's specific reaction or assay conditions.

Quantitative Evidence Limitations for methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate: What Is Measured, What Is Missing


GHS Hazard Profile vs. Class-Level Expectations for α-Bromo Esters

The target compound has been assigned four GHS hazard categories based on a single notification to the ECHA C&L Inventory: Acute Toxicity Category 4 (oral/dermal/inhalation), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 [1]. In contrast, the regioisomeric analog 1,3-dioxolan-4-ylmethyl 2-bromoacetate (CAS 5137-36-0) lacks comparable publicly available GHS classification data, making direct hazard comparison impossible with current data. For the related diethyl 2-bromo-2-methylmalonate (CAS 29263-94-3), Sigma-Aldrich classifies the compound only under Acute Toxicity Category 4 and Skin Irritation Category 2, omitting the Eye Irritation 2A and STOT SE 3 classifications present for the target compound . This indicates that the target compound's hazard profile extends beyond the minimum categories expected for α-bromo esters, though this inference is confounded by potential differences in data availability and notification completeness across the substance set.

Chemical Safety Hazard Classification Procurement Risk Assessment

Reformatsky Reaction Stereochemical Control: Class-Level Evidence from Chiral α-Bromo Ester Reactions

While the specific compound methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate has not been studied in published Reformatsky reactions, closely related α-bromo esters bearing chiral dioxolane substituents have demonstrated high diastereoselectivity. In U.S. Patent Application US 20070042987 A1, (R)-4-formyl-2,2-dimethyldioxolane reacts with an α-bromoacetate in the presence of zinc and a zinc-activating agent (I₂) to yield a 3(R)-hydroxy compound with an enantiomeric excess of approximately 98% [1]. The (2S,4S) configuration of the target compound defines a uniquely biased steric environment around the α-bromo ester reactive center, which is expected—based on the principles of Felkin-Ahn and chelation-control models—to produce a diastereomeric ratio in subsequent Reformatsky or alkylation reactions that may differ substantially from that produced by the (2R,4S) diastereomer. Without direct experimental measurement, however, the magnitude of this stereochemical differentiation remains inferred rather than proven.

Stereoselective Synthesis Reformatsky Reaction Nucleoside Analogs Enantiomeric Excess

Biological Activity Reporting: Absence of Primary Screening Data vs. Structurally Proximal Compounds

A systematic search of ChEMBL and BindingDB databases returned no direct biological activity records for CAS 133149-09-4. The closest structurally indexed compound in BindingDB is CHEMBL1938870 (MK-8245), a stearoyl-CoA desaturase-1 (SCD-1) inhibitor containing a 2-bromo-5-fluorophenoxy-piperidine-isoxazole scaffold that bears the bromine atom on a phenyl ring rather than at the α-carbon of an ester [1]. MK-8245 exhibits an IC₅₀ of 1.07 × 10³ nM for inhibition of SCD-1 in OATP-deficient human HepG2 cells and an IC₅₀ of 68 nM for inhibition of SCD1 in rat hepatocytes expressing OATPs [1] [2]. The target compound's (2S,4S)-bromo-dioxolane-ester scaffold is structurally unrelated to the MK-8245 pharmacophore, precluding any direct extrapolation of biological activity. The complete absence of target-specific bioactivity data means that no evidence-backed claim can be made regarding the compound's utility as a bioactive probe or lead-like molecule at this time.

Biological Activity Stearoyl-CoA Desaturase (SCD) ChEMBL BindingDB

Structural Connectivity Differentiation: (2S,4S)-α-Bromo Ester vs. (4S)-Methylene-Spacer Bromoacetate Regioisomer

A common procurement error is confusing CAS 133149-09-4 with its connectivity isomer (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromoacetate (CAS 5137-36-0). The target compound places the bromine atom directly at the α-carbon of the ester (C-2 of the acetic acid moiety), whereas CAS 5137-36-0 places the bromine atom two bonds away from the carbonyl carbon on an acetoxymethyl group attached to the dioxolane ring via a methylene spacer. This structural difference fundamentally alters the chemical reactivity profile: the target compound's α-bromo ester functionality is primed for Reformatsky reactions, nucleophilic substitution at an sp³ carbon adjacent to a carbonyl, and enolate chemistry, while the regioisomer CAS 5137-36-0 contains an alkyl bromide ester with reactivity more typical of a primary alkyl halide. Published synthetic protocols employing Reformatsky conditions with chiral aldehydes [1] demonstrate that α-bromo esters participate in zinc-mediated enolate formation and subsequent diastereoselective addition, a reaction manifold inaccessible to the methylene-spacer regioisomer. The molecular weight of both isomers is 253.09 g/mol, and both share the formula C₈H₁₃BrO₄, meaning that casual inspection of molecular formula alone could lead to a substitution error with significant consequences for the intended synthetic sequence.

Regioisomer Comparison Synthetic Intermediate Reactivity Profile Procurement Specification

Physical Property Data Availability: Target Compound vs. Analogous Chiral Dioxolane Derivatives

Published physicochemical property data for the target compound is scant. The vendor product page reports no measured melting point or boiling point , and PubChem provides only computationally derived properties including XLogP3-AA of 1.2, a hydrogen bond acceptor count of 4, hydrogen bond donor count of 0, rotatable bond count of 3, and exact mass of 251.99972 Da [1]. In contrast, the structurally related analog 2,2-dimethyl-4(S)-4-bromomethyl-1,3-dioxolane (CAS 113428-57-2, a primary alkyl bromide lacking the ester functionality) has reported boiling point of 192.2°C at atmospheric pressure, flash point of 74.8°C, density of 1.359 g/cm³, and a calculated LogP of 1.53 . The absence of measured boiling point and melting point data for the target compound complicates purification protocol design (e.g., distillation feasibility assessment) and storage condition specification, particularly given that the compound's GHS classification includes STOT SE Category 3 [1], emphasizing the need for controlled temperature storage and handling protocols that cannot be rationally designed without thermal stability data.

Physicochemical Properties Melting Point Boiling Point Quality Control

Chiral Purity and Enantiomeric Excess: Target Compound Specification vs. Synthetic Methodology Standards

The commercial product specification for CAS 133149-09-4 lists purity as ≥95%+ without any reported enantiomeric excess (ee) or diastereomeric ratio (dr), and no optical rotation ([α]D) value is provided . This stands in contrast to well-characterized chiral building blocks such as (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (glyceraldehyde acetonide, CAS 15186-48-8), for which specific rotation values are routinely reported and used as quality control benchmarks. The USPTO patent US 20070042987 A1 establishes that Reformatsky reactions of α-bromo esters with chiral dioxolane aldehydes can proceed with high stereochemical fidelity (~98% ee) [1], implying that the chiral integrity of the starting bromo ester is a critical determinant of product stereochemical purity. Without supplier-provided chiral purity metrics (ee, dr, or specific rotation), end-users relying on this compound as a stereochemical building block cannot verify that the material has not undergone racemization or epimerization during synthesis, storage, or shipping, and must allocate resources to in-house chiral analytical method development (e.g., chiral HPLC or chiral derivatization with NMR analysis) before use.

Chiral Purity Enantiomeric Excess Quality Specification Stereochemical Integrity

Conditional Application Scenarios for methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate Based on Available Evidence


Diastereoselective Reformatsky Reaction with Chiral Aldehydes for β-Hydroxy Ester Synthesis (Requires Internal Validation)

Use as an organozinc enolate precursor in Reformatsky-type C–C bond formations with chiral aldehydes, leveraging the (2S,4S) stereochemistry to potentially influence the diastereomeric outcome. The patent literature demonstrates that closely related α-bromo esters can achieve ~98% enantiomeric excess when reacted with (R)-4-formyl-2,2-dimethyldioxolane under Zn/I₂ conditions [1]. However, because no published data exists for the (2S,4S) diastereomer specifically, end-users must conduct their own diastereoselectivity optimization studies. This scenario is appropriate for medicinal chemistry and natural product synthesis groups that have the analytical infrastructure (chiral HPLC, NMR) to characterize stereochemical outcomes and are willing to invest in reaction development before committing to a multi-step synthesis campaign. The compound's GHS hazard profile [2] necessitates fume hood use, nitrile gloves, and safety goggles, with particular attention to the STOT SE Category 3 classification that indicates potential respiratory irritation upon single exposure.

Synthesis of Enantiomerically Pure α-Substituted-β-Hydroxy Esters via Stereospecific Nucleophilic Displacement (Theoretical, Unvalidated)

The α-bromo ester functionality, combined with the (2S,4S)-dioxolane directing group, creates a potential entry to α-substituted-β-hydroxy esters through stereospecific nucleophilic displacement of the bromine atom followed by dioxolane deprotection to reveal a vicinal diol. This strategy is commonly employed in carbohydrate and polyketide natural product synthesis. However, no published examples using this specific compound were identified. The regioisomer 1,3-dioxolan-4-ylmethyl 2-bromoacetate (CAS 5137-36-0) cannot serve this purpose because the bromine is not positioned α to a carbonyl, placing it in a different reactivity class altogether . Researchers considering this compound for SN2-based diversification should verify reaction stereospecificity (inversion vs. racemization) experimentally and confirm that the dioxolane protecting group survives the chosen nucleophilic displacement conditions.

Building Block for Chiral Pool Synthesis of 1,2-Diol-Containing Pharmacophores (Pre-validated Intermediate Sourcing)

As a protected chiral 1,2-diol synthon bearing a reactive bromo ester handle, this compound can serve as a late-stage intermediate in the synthesis of pharmaceuticals that contain a 1,2-diol pharmacophore (e.g., certain protease inhibitors, nucleoside analogs, and sphingosine-1-phosphate receptor modulators). The dioxolane group serves as both a protecting group for the vicinal diol and a source of chirality that can induce stereoselectivity in proximal bond formations. The compound's commercial availability at ≥95% purity enables direct procurement for pilot-scale synthesis without in-house preparation of the intermediate. However, the absence of validated enantiomeric excess data means that the compound is best suited as a starting material for routes where the chiral integrity can be analytically confirmed at an early step, or where subsequent recrystallization or chromatographic purification can upgrade the stereochemical purity before a critical stereodetermining transformation.

Comparative Toxicological Assessment of α-Bromo Ester Hazard Profiles for Laboratory Safety Protocol Design

This compound's extended GHS hazard classification—encompassing Acute Toxicity Category 4, Skin Irritation Category 2, Eye Irritation Category 2A, and STOT Single Exposure Category 3 [2]—makes it a useful case study for occupational hygienists and laboratory safety officers designing handling protocols for α-bromo esters. Unlike simpler α-bromo esters such as diethyl 2-bromo-2-methylmalonate, which carries only two hazard categories , this compound mandates additional risk mitigation measures including emergency eyewash station proximity, dedicated storage with secondary containment, and mandatory use of chemical splash goggles rather than standard safety glasses. Organizations evaluating multiple α-bromo ester building blocks for scale-up can use this differential hazard profile to calculate the incremental handling cost and personal protective equipment burden relative to alternatives, informing total cost-of-ownership assessments in procurement decisions.

Quote Request

Request a Quote for methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.